N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c22-7-6-21-14-12(9-18-21)15(24)20-16(19-14)25-10-13(23)17-8-11-4-2-1-3-5-11/h1-5,9,22H,6-8,10H2,(H,17,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFORSWGDZDHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway, which is involved in cell cycle regulation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Result of Action
The compound has shown significant anti-proliferative activity against various cell lines . Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Biological Activity
N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its mechanism of action, biological effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₇N₅O₃S
- Molecular Weight : 359.4 g/mol
- IUPAC Name : N-benzyl-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
The presence of the pyrazolopyrimidine core is notable for its role in various biological activities, particularly in inhibiting specific kinases involved in cell cycle regulation.
The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, disrupting the cell cycle progression, which is crucial for cancer cell proliferation. This mechanism aligns with findings from various studies that highlight the role of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anti-proliferative effects across various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against multiple cancer types.
Antiviral Activity
Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antiviral properties. Some studies reported effective inhibition against herpes simplex virus type 1 (HSV-1), suggesting that this class of compounds may also be beneficial in treating viral infections .
Case Studies and Research Findings
-
Study on CDK Inhibition :
A study demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives showed potent inhibition of CDK2 with IC50 values as low as 25 nM. This highlights their potential as selective inhibitors in cancer therapy . -
Cytotoxicity Evaluation :
In a comparative study involving various pyrazole derivatives, N-benzyl compounds exhibited substantial cytotoxicity against HepG2 and P815 cell lines with IC50 values ranging from 17.82 mg/mL to lower concentrations depending on structural modifications . -
Mechanistic Insights :
Detailed mechanistic studies revealed that compounds targeting CDK pathways not only inhibit cell proliferation but also induce apoptosis in cancer cells, providing a dual mechanism of action that enhances their therapeutic efficacy .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Studies:
- Xia et al. reported that derivatives of pyrazolo compounds demonstrated potent antitumor activity with IC50 values around 50 µM against specific cancer cell lines .
- Fan et al. synthesized related compounds that induced autophagy in A549 cell lines without triggering apoptosis, suggesting a unique mechanism of action .
Antiviral Properties
The antiviral potential of pyrazolo derivatives has also been explored. This compound could potentially inhibit viral replication through mechanisms similar to those observed in other pyrazole compounds.
Research Insights:
- Ndungu et al. discovered that certain pyrazole derivatives exhibited strong inhibitory effects against the measles virus with EC50 values around 60 nM .
- Zhang et al. developed bis-pyrazole derivatives that showed activity against the tobacco mosaic virus, indicating the broad antiviral potential of this chemical class .
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent.
Biochemical Pathways:
Research suggests that these compounds may interact with key enzymes and receptors involved in cell proliferation and viral replication:
- Inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
Data Summary Table
Comparison with Similar Compounds
Core Structure Variations
- Pyrazolo[3,4-d]pyrimidinone vs. This difference may influence binding affinity in biological targets (e.g., kinase inhibition).
- Pyrido[2,3-d]pyrimidines : These analogues (e.g., compound 22 in ) replace the pyrazole ring with a pyridine moiety, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects
- Hydroxyethyl vs. This could improve aqueous solubility and pharmacokinetics .
- Thioacetamide vs. Phenacyl Thioether : The N-benzyl thioacetamide side chain in the target compound differs from the phenacyl thioethers in compounds 2–10 . The acetamide linkage may enhance metabolic stability relative to the ketone-containing phenacyl group.
Physicochemical and Spectroscopic Insights
- Melting Points: Compound 5.12 exhibits a high melting point (196°C), likely due to strong hydrogen-bonding networks involving the pyrimidinone core and acetamide group . The target compound’s hydroxyethyl group could further stabilize crystal packing via additional hydrogen bonds .
- NMR Signatures: In compound 5.12, the NHCO proton resonates at δ 10.01 ppm, while the pyrimidinone CH-5 proton appears at δ 6.05 ppm . The target compound’s hydroxyethyl group would introduce distinct signals near δ 3.5–4.0 ppm (CH2OH) and δ 4.5–5.0 ppm (OH, exchangeable).
Implications for Bioactivity and Drug Design
- Hydrogen-Bonding Networks : The hydroxyethyl and thioacetamide groups in the target compound enable diverse hydrogen-bonding patterns, as described by Etter’s graph-set analysis . These interactions could enhance binding to enzymatic targets (e.g., kinases or antimicrobial proteins).
- Solubility vs. Lipophilicity : Compared to compound 5.12’s methyl group, the hydroxyethyl substituent balances solubility and membrane permeability, a critical factor in drug-likeness.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by thioacetamide coupling and benzyl-group introduction. Key steps include:
- Thioether Formation : Reacting 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Acylation : Introducing the N-benzyl group via nucleophilic substitution or coupling agents like EDCI/HOBt .
- Optimization : Solvent choice (DMSO or ethanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., NaH for deprotonation) critically impact yield and purity. Reaction monitoring via TLC and HPLC is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.0 ppm for benzyl groups), pyrazolo-pyrimidine protons (δ 6.0–6.5 ppm), and hydroxyethyl side-chain signals (δ 3.5–4.5 ppm). DMSO-d₆ is preferred for observing exchangeable protons (e.g., NH) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 413.12) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (C=O at ~1700 cm⁻¹, S–C=N at ~650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Simulate binding to active sites of target proteins (e.g., PDB: 1M17) using AutoDock Vina to prioritize in vitro testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Statistical Modeling : Apply multivariate analysis (e.g., PCA or PLS) to correlate substituent effects (e.g., benzyl vs. methoxyphenyl) with activity .
- Iterative Synthesis : Design derivatives with systematic substitutions (e.g., halogenation at the benzyl ring) and compare IC₅₀ values across assays .
- Crystallography : Use single-crystal X-ray diffraction (via SHELXL) to resolve 3D conformations and identify steric/electronic influences on binding .
Q. What strategies mitigate regioselectivity challenges during thioacetamide coupling?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor thiolate formation, reducing byproducts. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Protecting Groups : Temporarily block competing nucleophilic sites (e.g., hydroxyethyl group) with TBS-Cl before coupling .
- In Situ Monitoring : Employ Raman spectroscopy or real-time NMR to track reaction progress and adjust conditions dynamically .
Q. How can crystallographic data improve the design of analogs with enhanced solubility?
- Methodological Answer :
- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., H-bonding with hydroxyethyl groups) that reduce solubility. Modify substituents (e.g., PEGylation) to disrupt crystal packing .
- Co-Crystallization Screens : Test co-formers (e.g., succinic acid) to create salts or co-crystals with improved dissolution profiles .
Q. What bioassay strategies validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins (e.g., kinases) in lysates treated with the compound .
- Fluorescence Polarization : Track competitive binding using fluorescent probes (e.g., FITC-labeled ATP analogs) in live cells .
- CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cell lines to confirm on-target effects .
Data Contradiction Analysis
Q. How to address discrepancies between in silico docking predictions and in vitro activity?
- Methodological Answer :
- Solvent Accessibility Modeling : Use MD simulations (e.g., GROMACS) to assess binding pocket flexibility under physiological conditions .
- Metabolite Screening : Check for off-target oxidation or hydrolysis products via LC-MS to rule out false negatives .
- Allosteric Modulation : Test compound activity in presence of known allosteric inhibitors to identify non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
